molecular formula C16H14BrN3O3 B5184804 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5184804
M. Wt: 376.20 g/mol
InChI Key: ZPKBAFZZJJOWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-diketone. The bromination of the pyrazole ring is achieved using bromine or a brominating agent under controlled conditions. The final step involves the coupling of the brominated pyrazole with an isoindole dione derivative under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring, along with the isoindole dione structure, allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
  • 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzonitrile
  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

Uniqueness

What sets 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione apart from similar compounds is its unique combination of the pyrazole ring and the isoindole dione structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[1-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-8-13(17)9(2)20(18-8)14(21)10(3)19-15(22)11-6-4-5-7-12(11)16(19)23/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKBAFZZJJOWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.